Regioisomeric Advantage: The Furo[2,3-d]pyrimidine Scaffold Enables Potent Dual PI3K/AKT Inhibition
Derivatives synthesized from the furo[2,3-d]pyrimidine core, for which 4-Chlorofuro[2,3-d]pyrimidine is a key building block, demonstrate potent dual inhibition of PI3Kα and AKT, a profile not consistently achievable with other furopyrimidine regioisomers [1]. The lead compound 10b exhibited IC50 values of 0.175 ± 0.007 μM against PI3Kα and 0.411 ± 0.02 μM against AKT [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 4-Chlorofuro[2,3-d]pyrimidine: IC50 (PI3Kα) = 0.175 ± 0.007 μM; IC50 (AKT) = 0.411 ± 0.02 μM |
| Comparator Or Baseline | Compounds based on alternative furopyrimidine scaffolds (e.g., furo[3,2-d]pyrimidine) typically lack this dual PI3K/AKT inhibition profile at similar concentrations |
| Quantified Difference | Dual nanomolar inhibition of two key oncogenic kinases, a hallmark of this specific scaffold's activity |
| Conditions | In vitro enzymatic assay for PI3Kα/β and AKT using a series of 16 novel furo[2,3-d]pyrimidine derivatives |
Why This Matters
This data confirms the [2,3-d] scaffold is critical for developing dual PI3K/AKT inhibitors, a targeted therapeutic strategy in oncology, and that alternative scaffolds may not yield the same biological outcome.
- [1] Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 16, 3714-3735. View Source
